1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-
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Overview
Description
1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the breakdown of endocannabinoids, which are involved in various physiological processes such as pain sensation, mood, and sleep .
Mode of Action
5-Isopropyl-1,3,4-oxadiazol-2(3H)-one acts as a potent inhibitor of FAAH . By inhibiting FAAH, it prevents the breakdown of endocannabinoids, leading to an increase in their levels . This results in enhanced endocannabinoid signaling, which can have various effects depending on the physiological context .
Biochemical Pathways
The compound affects the endocannabinoid signaling pathway . By inhibiting FAAH, it prevents the degradation of endocannabinoids, leading to increased endocannabinoid signaling . This can affect various downstream effects, such as pain sensation, mood, and sleep .
Pharmacokinetics
The compound’s ability to inhibit faah suggests that it may have good bioavailability
Result of Action
The inhibition of FAAH by 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one leads to increased levels of endocannabinoids . This can result in enhanced endocannabinoid signaling, which can have various effects depending on the physiological context . For example, it may lead to reduced pain sensation, improved mood, or better sleep .
Action Environment
The action of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one can be influenced by various environmental factors. For example, the presence of other compounds that affect FAAH activity or endocannabinoid levels could potentially impact its efficacy . Additionally, factors such as pH and temperature could potentially affect its stability
Biochemical Analysis
Biochemical Properties
5-Isopropyl-1,3,4-oxadiazol-2(3H)-one has been identified as a potent inhibitor of FAAH . FAAH, or Fatty Acid Amide Hydrolase, is an enzyme that breaks down endocannabinoids, which are involved in various physiological processes such as pain sensation, mood, and sleep . The interaction between 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one and FAAH could potentially modulate these processes .
Cellular Effects
The effects of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one on cells are largely tied to its inhibition of FAAH . By inhibiting FAAH, 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one can increase the levels of endocannabinoids in the cell . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one involves its binding to FAAH, inhibiting the enzyme’s activity . This prevents the breakdown of endocannabinoids, leading to an increase in their levels within the cell . The increased endocannabinoid levels can then influence various molecular processes, including changes in gene expression .
Properties
IUPAC Name |
5-propan-2-yl-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJVMSLMIGONMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075191 |
Source
|
Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-88-2 |
Source
|
Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the synthesis method described in the research paper for 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one?
A1: The research paper focuses on a novel two-step synthesis of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one using readily available starting materials: isobutanoic acid, hydrazine hydrate, and triphosgene []. This method is significant because it boasts a high yield of 73.9% with 99% purity [], making it a potentially more efficient and cost-effective alternative to existing synthesis methods. The simplicity of the process further enhances its suitability for industrial-scale production of this important intermediate in pesticide and pharmaceutical development.
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